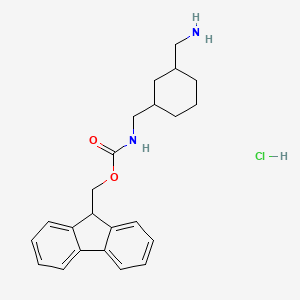

Fmoc-1,3-cis-damch hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid: ist eine chemische Verbindung mit der Summenformel C23H29ClN2O2 . Es wird häufig in der Peptidsynthese verwendet, da es Aminogruppen während des Syntheseprozesses schützen kann. Die Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe aus, die eine weit verbreitete Schutzgruppe in der organischen Synthese ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid beinhaltet typischerweise die Reaktion von 1,3-cis-Diaminomethylcyclohexan mit Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl). Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reaktoren, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Fmoc-Gruppe kann durch Behandlung mit einer Base, wie Piperidin, entfernt werden, um das freie Amin zu erhalten.

Kupplungsreaktionen: Die Verbindung kann in Peptidkupplungsreaktionen verwendet werden, um Peptidbindungen mit anderen Aminosäuren zu bilden.

Häufige Reagenzien und Bedingungen:

Fmoc-Abspaltung: Piperidin wird üblicherweise verwendet, um die Fmoc-Gruppe unter basischen Bedingungen zu entfernen.

Peptidkupplung: Kupplungsreagenzien wie HATU oder DIC werden in Gegenwart einer Base wie DIPEA verwendet, um die Peptidbindungsbildung zu erleichtern.

Hauptprodukte gebildet:

Fmoc-Abspaltung: Das Hauptprodukt ist das freie Amin, das in der Peptidsynthese weiter verwendet werden kann.

Peptidkupplung: Die Hauptprodukte sind Peptide mit der gewünschten Sequenz.

Wissenschaftliche Forschungsanwendungen

Chemie: Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid wird aufgrund seiner Fähigkeit, Aminogruppen während des Syntheseprozesses zu schützen, häufig in der Festphasenpeptidsynthese (SPPS) verwendet .

Biologie: In der biologischen Forschung wird die Verbindung zur Synthese von Peptiden und Proteinen verwendet, die für die Untersuchung verschiedener biologischer Prozesse unerlässlich sind .

Medizin: Die Verbindung wird bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Mitteln verwendet .

Industrie: In der pharmazeutischen Industrie wird Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid zur großtechnischen Produktion von Peptiden und Proteinen für therapeutische Zwecke verwendet .

Wirkmechanismus

Der Wirkmechanismus von Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid beinhaltet den Schutz von Aminogruppen während der Peptidsynthese. Die Fmoc-Gruppe wird an die Aminogruppe eingeführt, wodurch ungewollte Reaktionen während des Syntheseprozesses verhindert werden. Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, wodurch das freie Amin an der Peptidbindungsbildung teilnehmen kann .

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect amine groups during the synthesis process .

Biology: In biological research, the compound is used to synthesize peptides and proteins that are essential for studying various biological processes .

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride is used in the large-scale production of peptides and proteins for therapeutic use .

Wirkmechanismus

The mechanism of action of Fmoc-1,3-cis-diaminomethyl-cyclohexane hydrochloride involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, allowing the free amine to participate in peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-geschützte Aminosäuren: Diese Verbindungen verwenden ebenfalls die Fmoc-Gruppe, um Aminogruppen während der Peptidsynthese zu schützen.

Boc-geschützte Aminosäuren: Diese Verbindungen verwenden die tert-Butyloxycarbonyl (Boc)-Gruppe zum Schutz von Aminen.

Einzigartigkeit: Fmoc-1,3-cis-Diaminomethylcyclohexanhydrochlorid ist aufgrund seiner spezifischen Struktur, die einen Cyclohexanring und zwei Aminogruppen umfasst, einzigartig. Diese Struktur sorgt für Stabilität und Vielseitigkeit in der Peptidsynthese und macht sie zu einem wertvollen Werkzeug sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2.ClH/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22;/h1-4,8-11,16-17,22H,5-7,12-15,24H2,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQJBDLZQXUBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)

![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)

![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)

![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)

![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)

![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)

![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)